6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole
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Overview
Description
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an imidazo[2,1-b]thiazole core, which is substituted with a 2,4-dichlorophenyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar imidazothiazole derivatives have been reported to stimulate the human constitutive androstane receptor (car) nuclear translocation .
Mode of Action
It is known that imidazothiazole derivatives can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to have growth inhibitory effects on a broad range of human cancer cell lines
Molecular Mechanism
It’s known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b]thiazole derivatives with various functional groups.
Scientific Research Applications
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
- Benzo[d]imidazo[2,1-b]thiazole derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both imidazo and thiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for medicinal chemistry research. Compared to similar compounds, it exhibits distinct pharmacological properties and has been shown to possess higher potency in certain biological assays .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-1-2-8(9(13)5-7)10-6-15-3-4-16-11(15)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOKNPGUBVUZCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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